molecular formula C15H11BrN2O2 B249974 1-(5-bromo-2-methoxybenzoyl)-1H-benzimidazole

1-(5-bromo-2-methoxybenzoyl)-1H-benzimidazole

Cat. No. B249974
M. Wt: 331.16 g/mol
InChI Key: SHGZRTHFOURJGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-bromo-2-methoxybenzoyl)-1H-benzimidazole, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMB is a benzimidazole derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

1-(5-bromo-2-methoxybenzoyl)-1H-benzimidazole's mechanism of action is not fully understood, but studies have shown that it inhibits the activity of various enzymes, including protein kinase C (PKC), cyclin-dependent kinase (CDK), and phosphodiesterase (PDE). Inhibition of these enzymes leads to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
1-(5-bromo-2-methoxybenzoyl)-1H-benzimidazole has been shown to have various biochemical and physiological effects. In cancer cells, 1-(5-bromo-2-methoxybenzoyl)-1H-benzimidazole induces apoptosis by activating caspase-3 and caspase-9, leading to DNA fragmentation and cell death. 1-(5-bromo-2-methoxybenzoyl)-1H-benzimidazole also inhibits the activity of CDK, which is crucial for cell cycle progression, leading to the inhibition of cell proliferation. Inflammatory cells, 1-(5-bromo-2-methoxybenzoyl)-1H-benzimidazole inhibits the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by inhibiting the activity of PKC.

Advantages and Limitations for Lab Experiments

1-(5-bromo-2-methoxybenzoyl)-1H-benzimidazole has several advantages for lab experiments, including its high purity and stability, which makes it suitable for various assays. However, 1-(5-bromo-2-methoxybenzoyl)-1H-benzimidazole has limitations, including its low solubility in water and some organic solvents, which can affect its bioavailability and cellular uptake.

Future Directions

There are several future directions for 1-(5-bromo-2-methoxybenzoyl)-1H-benzimidazole research. One area of research is the development of 1-(5-bromo-2-methoxybenzoyl)-1H-benzimidazole analogs with improved solubility and bioavailability. Another area of research is the investigation of 1-(5-bromo-2-methoxybenzoyl)-1H-benzimidazole's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Furthermore, the development of novel drug delivery systems for 1-(5-bromo-2-methoxybenzoyl)-1H-benzimidazole can improve its efficacy and reduce its toxicity. Finally, the investigation of 1-(5-bromo-2-methoxybenzoyl)-1H-benzimidazole's mechanism of action can provide insights into its potential applications in various fields.
Conclusion:
In conclusion, 1-(5-bromo-2-methoxybenzoyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 1-(5-bromo-2-methoxybenzoyl)-1H-benzimidazole can be synthesized using various methods, and its mechanism of action has been studied extensively. 1-(5-bromo-2-methoxybenzoyl)-1H-benzimidazole has shown potential applications in cancer research, anti-inflammatory agents, and antimicrobial agents. Furthermore, 1-(5-bromo-2-methoxybenzoyl)-1H-benzimidazole has various biochemical and physiological effects, including inducing apoptosis and inhibiting cell proliferation. 1-(5-bromo-2-methoxybenzoyl)-1H-benzimidazole has advantages for lab experiments, including its high purity and stability, but also has limitations, including its low solubility. Finally, there are several future directions for 1-(5-bromo-2-methoxybenzoyl)-1H-benzimidazole research, including the development of 1-(5-bromo-2-methoxybenzoyl)-1H-benzimidazole analogs, investigation of its potential as a therapeutic agent, and the development of novel drug delivery systems.

Synthesis Methods

1-(5-bromo-2-methoxybenzoyl)-1H-benzimidazole can be synthesized using various methods, including the reaction of 2-methoxy-5-bromobenzoyl chloride with o-phenylenediamine, which yields 1-(5-bromo-2-methoxybenzoyl)-1H-benzimidazole as a white solid. Another method involves the reaction of 2-methoxy-5-bromobenzoic acid with o-phenylenediamine in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to produce 1-(5-bromo-2-methoxybenzoyl)-1H-benzimidazole.

Scientific Research Applications

1-(5-bromo-2-methoxybenzoyl)-1H-benzimidazole has shown potential applications in various fields, including cancer research, anti-inflammatory agents, and antimicrobial agents. In cancer research, 1-(5-bromo-2-methoxybenzoyl)-1H-benzimidazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-(5-bromo-2-methoxybenzoyl)-1H-benzimidazole has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, 1-(5-bromo-2-methoxybenzoyl)-1H-benzimidazole has been studied as an antimicrobial agent, inhibiting the growth of various bacterial strains.

properties

Molecular Formula

C15H11BrN2O2

Molecular Weight

331.16 g/mol

IUPAC Name

benzimidazol-1-yl-(5-bromo-2-methoxyphenyl)methanone

InChI

InChI=1S/C15H11BrN2O2/c1-20-14-7-6-10(16)8-11(14)15(19)18-9-17-12-4-2-3-5-13(12)18/h2-9H,1H3

InChI Key

SHGZRTHFOURJGC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)C(=O)N2C=NC3=CC=CC=C32

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)N2C=NC3=CC=CC=C32

Origin of Product

United States

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